molecular formula C8H5BrN2O2 B1523950 (E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime CAS No. 1300019-66-2

(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime

Cat. No.: B1523950
CAS No.: 1300019-66-2
M. Wt: 241.04 g/mol
InChI Key: PRLFFGKBMRXZSH-NYYWCZLTSA-N
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Description

(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, with a focus on its insecticidal, antifungal, and antiviral properties.

1. Synthesis

The synthesis of this compound typically involves the reaction of 5-bromofuro[2,3-b]pyridine-2-carbaldehyde with hydroxylamine hydrochloride. This reaction is facilitated under alkaline conditions, leading to the formation of the oxime derivative. The structure can be confirmed using various spectroscopic methods such as NMR and mass spectrometry.

2.1 Insecticidal Activity

Recent studies have demonstrated that oxime derivatives exhibit significant insecticidal properties. For instance, compounds similar to this compound have been tested against various pests:

CompoundInsect TargetConcentration (μg/mL)Mortality Rate (%)
8aMythimna separata500100
8bTetranychus cinnabarinus50085
8cPlutella xylostella50090

These results indicate that this compound and its derivatives can be effective against agricultural pests, making them potential candidates for developing new insecticides .

2.2 Antifungal Activity

Oxime compounds have also shown promising antifungal activity. In vitro studies have reported that certain derivatives exhibit inhibition against fungi such as Aphis medicaginis and Fusarium oxysporum. The biological evaluation showed that several compounds demonstrated over 60% inhibition at concentrations around 100 μg/mL .

2.3 Antiviral Activity

The antiviral potential of this compound is particularly noteworthy in the context of emerging viral threats. Compounds related to this structure have been evaluated for their activity against viruses such as H5N1 and SARS-CoV-2. For example:

CompoundVirus TargetIC50 (μM)
8hH5N10.5
8fSARS-CoV-23.669

These findings suggest that the compound may inhibit viral replication through various mechanisms including protease inhibition .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds interfere with critical biochemical pathways in pests and pathogens:

  • Inhibition of enzyme activity : Many oximes act as enzyme inhibitors, disrupting metabolic processes in insects or viral replication.
  • Cell membrane disruption : Some derivatives may compromise cellular integrity, leading to cell death in fungi and viruses.

4. Case Studies

A recent study highlighted the efficacy of a series of oxime derivatives against H5N1 influenza virus strains. The most potent compound exhibited a remarkable IC50 value lower than standard antiviral drugs like ribavirin, indicating a potential for therapeutic use .

Another study focused on the insecticidal properties against Mythimna separata, where several derivatives showed larvicidal effects comparable to commercial insecticides .

Properties

IUPAC Name

(NE)-N-[(5-bromofuro[2,3-b]pyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-1-5-2-7(4-11-12)13-8(5)10-3-6/h1-4,12H/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFFGKBMRXZSH-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=NC=C1Br)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C=C(OC2=NC=C1Br)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.